

# Discovery and synthesis of Vonoprazan fumarate

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An In-depth Technical Guide to the Discovery and Synthesis of **Vonoprazan** Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and synthesis of **Vonoprazan** fumarate, a first-in-class potassium-competitive acid blocker (P-CAB). This document delves into the core scientific principles behind its mechanism of action, detailed experimental protocols for its synthesis, and a summary of its key quantitative data.

## **Discovery and Development**

**Vonoprazan** (formerly TAK-438) was discovered and developed by Takeda Pharmaceutical Company in a strategic effort to overcome the limitations of traditional proton pump inhibitors (PPIs) for the treatment of acid-related disorders.[1][2][3] The research initiative, which began in 2003, aimed to create a more potent, rapid-acting, and long-lasting acid suppressant that would not be influenced by CYP2C19 genetic polymorphisms, a known factor affecting the efficacy of many PPIs.[1][2][3]

Through high-throughput screening, a pyrrole derivative was identified as a promising lead compound.[1] Extensive medicinal chemistry efforts led to the optimization of this scaffold, resulting in the identification of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, or **Vonoprazan**.[1] Its fumarate salt was selected for clinical development due to its favorable physicochemical properties.[1][4]



Takeda submitted the New Drug Application (NDA) for **Vonoprazan** fumarate in Japan on February 28, 2014.[3] It was first approved in Japan on December 26, 2014, and launched in February 2015 under the brand name Takecab®.[2][5][6][7] The U.S. Food and Drug Administration (FDA) approved **Vonoprazan** in May 2022.[8]

### **Mechanism of Action**

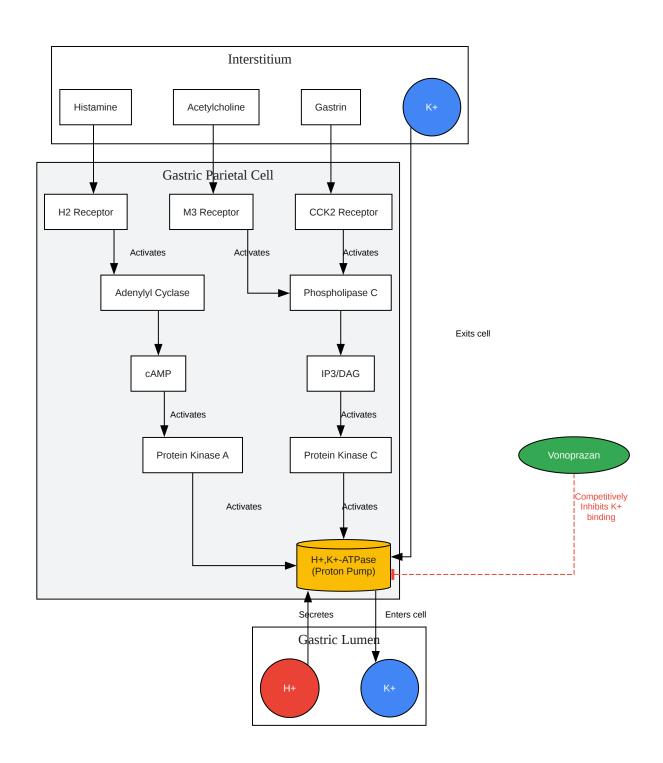
**Vonoprazan** is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase (the proton pump) in a reversible and K+-competitive manner.[1][9] Unlike PPIs, which require acid activation and bind covalently to the proton pump, **Vonoprazan** binds ionically to the potassium-binding site of the pump, preventing the final step of gastric acid secretion.[1][9]

This distinct mechanism of action confers several advantages:

- Rapid Onset of Action: Vonoprazan does not require acid activation and can inhibit the proton pump directly, leading to a faster onset of acid suppression.[3]
- Sustained Acid Suppression: It has a longer duration of action compared to PPIs, providing 24-hour control of gastric acid secretion.[3]
- CYP2C19 Independence: Its metabolism is not primarily dependent on the polymorphic CYP2C19 enzyme, leading to more predictable and consistent efficacy across different patient populations.[3]

The following diagram illustrates the signaling pathway of gastric acid secretion and the inhibitory action of **Vonoprazan**.





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Caption: Gastric acid secretion pathway and Vonoprazan's mechanism of action.



## **Chemical Synthesis of Vonoprazan Fumarate**

Several synthetic routes for **Vonoprazan** fumarate have been developed. The following section details a common and practical pathway.

### **Synthesis Workflow Diagram**



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Caption: A representative synthetic workflow for **Vonoprazan** Fumarate.

### **Detailed Experimental Protocols**

The following protocols are based on a common synthetic route described in the literature.[10] [11][12][13]

Step 1: Synthesis of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

- Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde in an organic solvent such as tetrahydrofuran (THF).
- Add a solution of methylamine in ethanol and stir the mixture at room temperature for 6-8 hours to form the corresponding imine.
- Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
- Allow the reaction to proceed for 1-2 hours at room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.



Step 2: Synthesis of tert-butyl (5-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl(methyl)carbamate

- Dissolve the product from Step 1 in an organic solvent (e.g., dichloromethane).
- Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) and a base such as triethylamine.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Perform an aqueous workup, dry the organic layer, and concentrate to yield the Bocprotected intermediate.

Step 3: Synthesis of tert-butyl (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl(methyl)carbamate

- Dissolve the Boc-protected intermediate in an anhydrous aprotic solvent like THF.
- Add a strong base, such as sodium hydride, at 0°C.
- After stirring for a short period, add a solution of pyridine-3-sulfonyl chloride in THF.
- Allow the reaction to proceed at room temperature for 1-2 hours.
- Quench the reaction carefully with water and extract the product.
- Purify the crude product by chromatography to obtain the sulfonylated compound.

Step 4: Synthesis of Vonoprazan (Free Base)

- Dissolve the sulfonylated intermediate in a mixture of dichloromethane and trifluoroacetic acid.
- Stir the solution at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
- Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.



• Dry and concentrate the organic layer to obtain **Vonoprazan** free base.

#### Step 5: Synthesis of **Vonoprazan** Fumarate

- Dissolve the **Vonoprazan** free base in a suitable solvent, such as methanol or ethanol.
- Add a solution of fumaric acid in the same solvent.
- Stir the mixture, which may be gently warmed, to induce crystallization.
- Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
- Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **Vonoprazan** fumarate as a white to off-white crystalline solid.

### **Quantitative Data**

This section summarizes the key quantitative data for **Vonoprazan** fumarate, including its physicochemical properties, pharmacokinetic parameters, and clinical efficacy.

Table 1: Physicochemical Properties of Vonoprazan

**Fumarate** 

Property	Value	Reference(s)	
Molecular Formula	C17H16FN3O2S · C4H4O4	[7][14]	
Molecular Weight	461.47 g/mol	[7][14]	
Melting Point	194.8°C	[9]	
Solubility	Slightly soluble in water and methanol; soluble in DMSO.	[9][14]	
рКа	9.06	[15]	

# Table 2: Pharmacokinetic Parameters of Vonoprazan (20 mg single dose in healthy adults)



Parameter	Value	Reference(s)
Tmax (median)	1.5 - 2.0 hours	[7]
Cmax (geometric mean)	Varies by study population	
AUC₀-∞ (geometric mean)	Varies by study population	[16]
Half-life (t1/2)	Approximately 7.7 hours	[7]
Protein Binding	80%	[7]

**Table 3: Pharmacodynamic and In Vitro Activity of** 

Vonoprazan

Parameter	Value	Reference(s)	
H+,K+-ATPase Inhibition (IC50)	19 nM (at pH 6.5)	[17]	
H+,K+-ATPase Binding Affinity (Ki)	3.0 nM	[18][19]	
24-h Intragastric pH > 4 Holding Time (Day 1, 20 mg)	63%	[7]	
24-h Intragastric pH > 4 Holding Time (Day 7, 20 mg)	83%	[7]	

## Table 4: Clinical Efficacy of Vonoprazan in Acid-Related Disorders



Indication	Vonopraz an Regimen	Comparat or Regimen	Efficacy Endpoint	Vonopraz an Result	Comparat or Result	Referenc e(s)
Erosive Esophagiti s (Healing Rate at 8 weeks)	20 mg once daily	Lansopraz ole 30 mg once daily	Healing Rate	92.4%	91.3%	[8]
H. pylori Eradication (First-line therapy)	20 mg twice daily + Amoxicillin + Clarithromy cin	Lansopraz ole 30 mg twice daily + Amoxicillin + Clarithromy cin	Eradication Rate	92.6%	75.9%	[20]

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety guidelines. The quantitative data presented are compiled from various studies and may vary depending on the specific study design and patient population.

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